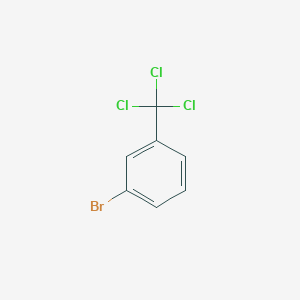

1-Bromo-3-(trichloromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It consists of a benzene ring substituted with a bromine atom and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trichloromethyl)benzene can be synthesized through the bromination of 3-(trichloromethyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of benzyl derivatives or dehalogenated products.

Scientific Research Applications

1-Bromo-3-(trichloromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trichloromethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes further reactions depending on the conditions and reagents used .

Comparison with Similar Compounds

Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom.

Chlorobenzene (C6H5Cl): A similar compound with a chlorine atom instead of bromine.

1-Bromo-4-(trichloromethyl)benzene (C7H4BrCl3): A positional isomer with the trichloromethyl group at the para position.

Biological Activity

1-Bromo-3-(trichloromethyl)benzene, also known as 3-bromobenzotrichloride, is a halogenated aromatic compound with the molecular formula C7H4BrCl3. This compound is notable for its diverse applications in organic synthesis and its potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.

This compound is characterized by:

- Molecular Weight : 263.37 g/mol

- Boiling Point : Not readily available

- Chemical Structure : The presence of bromine and three chlorine atoms significantly impacts its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its antimicrobial properties and potential toxicity.

Antimicrobial Activity

Research has indicated that halogenated compounds, particularly those containing bromine and chlorine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of fungi and bacteria. For instance, the trichloromethyl group is often associated with enhanced antifungal activity, which may extend to this compound as well .

Toxicological Profile

The toxicological aspects of this compound are critical for understanding its safety profile. Its structural similarity to other halogenated compounds raises concerns regarding its potential toxicity:

- Acute Toxicity : Exposure can lead to respiratory issues and skin irritation.

- Chronic Effects : Long-term exposure may result in carcinogenic effects, as observed in similar compounds .

- Environmental Impact : Its persistence in the environment raises concerns about bioaccumulation and ecological toxicity .

Case Studies

Several case studies have been conducted to evaluate the biological effects of halogenated compounds similar to this compound:

-

Fungal Inhibition Study :

- Objective : To assess the antifungal efficacy of halogenated benzene derivatives.

- Findings : Compounds with trichloromethyl groups showed significant inhibition against Candida albicans and Aspergillus niger.

- : Suggests potential for use in antifungal treatments.

- Toxicity Assessment :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrCl3 |

| Molecular Weight | 263.37 g/mol |

| Antimicrobial Activity | Effective against fungi |

| Acute Toxicity | Respiratory irritant |

| Chronic Toxicity | Potential carcinogen |

Properties

IUPAC Name |

1-bromo-3-(trichloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROWRDDTFZTQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.